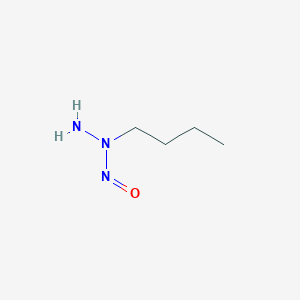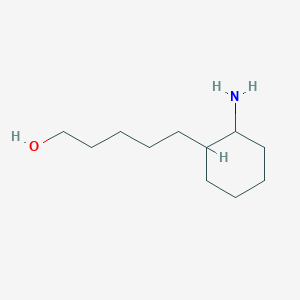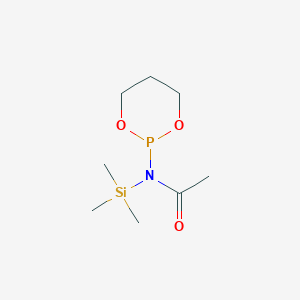
1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the reaction of methanesulfinyl chloride with phenylacetic acid under controlled conditions. The reaction is carried out in a well-ventilated hood due to the release of chlorine gas .
Industrial Production Methods
Industrial production of esters like this compound often involves large-scale esterification processes. These processes utilize acyl chlorides or acid anhydrides as reactants, with sulfuric acid or other strong acids as catalysts . The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfinyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can produce alcohols .
Applications De Recherche Scientifique
1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, including those involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic acid: An organosulfur compound with similar functional groups but different reactivity and applications.
Ethyl acetate: A simple ester with different chemical properties and uses.
Phenylacetic acid: A precursor in the synthesis of 1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate.
Uniqueness
Its methanesulfinyl group allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
62735-67-5 |
|---|---|
Formule moléculaire |
C11H12O4S |
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
(1-methylsulfinyl-2-oxo-2-phenylethyl) acetate |
InChI |
InChI=1S/C11H12O4S/c1-8(12)15-11(16(2)14)10(13)9-6-4-3-5-7-9/h3-7,11H,1-2H3 |
Clé InChI |
DSJGKGMPVCRVFB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C(=O)C1=CC=CC=C1)S(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


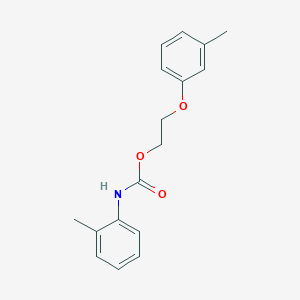
![2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide](/img/structure/B14513930.png)
![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)
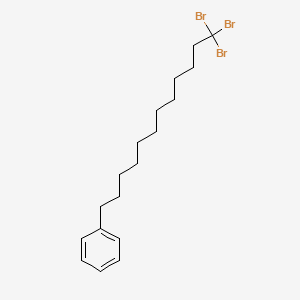
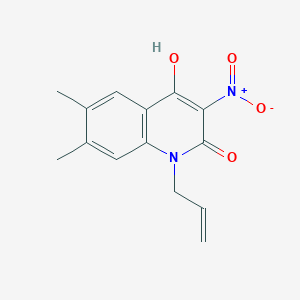
![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)
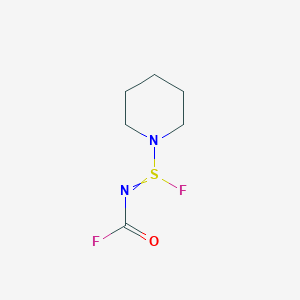
![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)
![Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-](/img/structure/B14513985.png)
![{5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol](/img/structure/B14513993.png)
![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)
